molecular formula C13H12N4O5 B14668301 Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide CAS No. 40598-54-7

Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide

Cat. No.: B14668301
CAS No.: 40598-54-7
M. Wt: 304.26 g/mol
InChI Key: JPSADRCDYGYDRS-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazide group through a pyrimidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The reaction conditions can vary, but common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of high-yield reactions and efficient purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound’s hydrazide-hydrazone structure allows it to form stable complexes with various biomolecules, thereby exerting its effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazide-hydrazone derivatives, such as:

Uniqueness

Benzoic acid, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

40598-54-7

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

[2-(benzoylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate

InChI

InChI=1S/C13H12N4O5/c1-7(18)22-9-11(20)14-13(15-12(9)21)17-16-10(19)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,16,19)(H2,14,15,17,20,21)

InChI Key

JPSADRCDYGYDRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=CC=C2)NC1=O

Origin of Product

United States

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